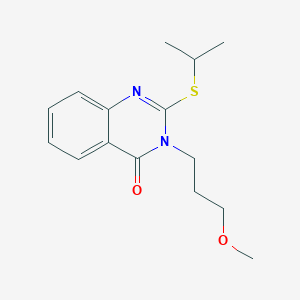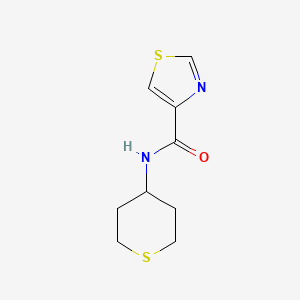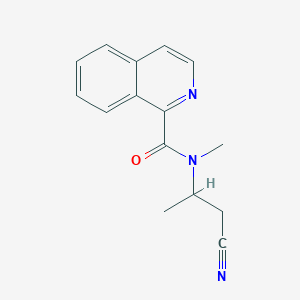
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide, also known as A-803467, is a small molecule that has been extensively studied for its potential use as a pain medication. It belongs to the class of compounds known as sodium channel blockers, which are known to be effective in reducing pain. In
Mécanisme D'action
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide works by blocking sodium channels in nerve cells, which are responsible for transmitting pain signals to the brain. By blocking these channels, this compound reduces the amount of pain signals that are transmitted, resulting in a reduction in pain. This compound is selective for a specific type of sodium channel known as Nav1.8, which is predominantly expressed in sensory neurons and is involved in the transmission of pain signals.
Biochemical and Physiological Effects:
In addition to its pain-reducing effects, this compound has been shown to have other physiological effects. It has been shown to reduce the excitability of neurons in the brain, which may be beneficial for treating conditions such as epilepsy and anxiety. This compound has also been shown to have anti-inflammatory effects, which may be beneficial for treating conditions such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide in lab experiments is its specificity for Nav1.8 sodium channels. This allows researchers to selectively block these channels and study their effects on pain and other physiological processes. However, one limitation of using this compound is its relatively low potency compared to other sodium channel blockers. This can make it difficult to achieve complete block of Nav1.8 channels in some experiments.
Orientations Futures
There are several future directions for research on N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide. One area of interest is the development of more potent analogs of this compound that can achieve more complete block of Nav1.8 channels. Another area of interest is the investigation of this compound's effects on other physiological processes, such as inflammation and neuronal excitability. Finally, there is interest in exploring the potential use of this compound in human patients for the treatment of pain and other conditions.
Méthodes De Synthèse
The synthesis of N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide involves the reaction of 2-chloro-N-methylisoquinoline-1-carboxamide with 1-cyanopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and typically requires high temperatures and extended reaction times. The resulting product is purified by column chromatography, yielding this compound in high purity.
Applications De Recherche Scientifique
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide has been extensively studied for its potential use as a pain medication. It has been shown to be effective in reducing pain in animal models of neuropathic and inflammatory pain. This compound has also been investigated for its potential use in treating other conditions such as epilepsy, depression, and anxiety.
Propriétés
IUPAC Name |
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11(7-9-16)18(2)15(19)14-13-6-4-3-5-12(13)8-10-17-14/h3-6,8,10-11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZNWWUXGATMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N(C)C(=O)C1=NC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[2-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7563346.png)
![1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7563350.png)
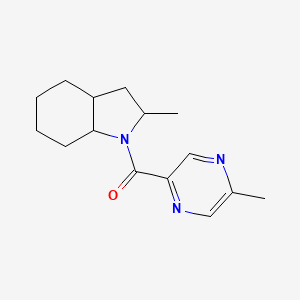

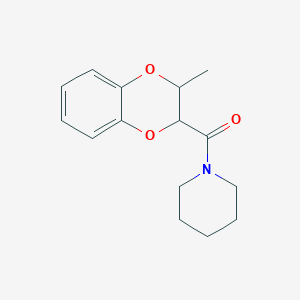
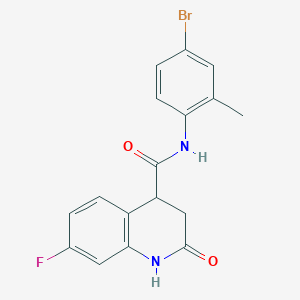

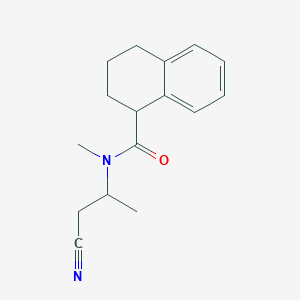
![N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B7563434.png)

![N-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B7563442.png)
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7563445.png)
